molecular formula C20H22Cl2N2O3S B4049894 1-[(2,5-dichlorophenyl)sulfonyl]-N-(1-phenylethyl)piperidine-4-carboxamide

1-[(2,5-dichlorophenyl)sulfonyl]-N-(1-phenylethyl)piperidine-4-carboxamide

Cat. No.: B4049894
M. Wt: 441.4 g/mol
InChI Key: HFZIQOPWZGHVKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2,5-dichlorophenyl)sulfonyl]-N-(1-phenylethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C20H22Cl2N2O3S and its molecular weight is 441.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[(2,5-dichlorophenyl)sulfonyl]-N-(1-phenylethyl)-4-piperidinecarboxamide is 440.0728191 g/mol and the complexity rating of the compound is 626. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sulfonamides in Drug Discovery and Development

Sulfonamides are a significant class of compounds in medicinal chemistry due to their wide range of biological activities. They have been utilized in the development of various therapeutic agents due to their antibacterial, antifungal, antiparasitic, antioxidant, and antitumor properties. Over 150 FDA-approved sulfur (SVI)-based drugs are available, indicating the importance of sulfonamides in treating diseases with substantial therapeutic power. This highlights the critical role of sulfonamides, including "1-[(2,5-dichlorophenyl)sulfonyl]-N-(1-phenylethyl)-4-piperidinecarboxamide," in drug discovery and development processes (Zhao et al., 2018).

Environmental Impact and Human Health

The presence of sulfonamides in the environment, derived mainly from agricultural activities, poses challenges related to microbial resistance that could potentially impact human health. The environmental persistence of sulfonamides necessitates further research into their effects on microbial populations and the potential global health hazards they represent. Administrative efforts to reduce these risks have seen limited effectiveness, indicating a need for ongoing monitoring and evaluation of sulfonamides' environmental impact (Baran et al., 2011).

Antitumor and Antimicrobial Applications

Sulfonamides, due to their structural diversity and biological activities, have found applications in antitumor and antimicrobial therapies. The design and development of novel sulfonamides with improved efficacy and lower toxicity are areas of active research. These compounds' ability to inhibit various enzymes and receptors makes them suitable candidates for developing treatments for cancer, microbial infections, and other diseases, underscoring the potential of compounds like "1-[(2,5-dichlorophenyl)sulfonyl]-N-(1-phenylethyl)-4-piperidinecarboxamide" in therapeutic applications (Azevedo-Barbosa et al., 2020).

Properties

IUPAC Name

1-(2,5-dichlorophenyl)sulfonyl-N-(1-phenylethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22Cl2N2O3S/c1-14(15-5-3-2-4-6-15)23-20(25)16-9-11-24(12-10-16)28(26,27)19-13-17(21)7-8-18(19)22/h2-8,13-14,16H,9-12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFZIQOPWZGHVKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.